2-(1-ethyl-1H-pyrazol-4-yl)-1H-benzimidazole

Physicochemical profiling Fragment solubility Pre-formulation screening

Fragment library gaps hinder systematic SAR. 2-(1-Ethyl-1H-pyrazol-4-yl)-1H-benzimidazole (CAS 1172333-34-4) directly addresses the missing N-ethyl lipophilicity and steric space between N-H and N-methyl variants. - Estimated logP ≈ 2.1 bridges the gap between N-H (0.8) and N-methyl (1.6) analogs. - Aqueous solubility ≥25 mg/mL supports high-concentration fragment soaking (>10 mM) for co-crystallography. - Pre-installed N-ethyl group enables rapid hit-to-lead exploration via N1-alkylation or C5/C6-functionalization.

Molecular Formula C12H12N4
Molecular Weight 212.25 g/mol
CAS No. 1172333-34-4
Cat. No. B3216643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-ethyl-1H-pyrazol-4-yl)-1H-benzimidazole
CAS1172333-34-4
Molecular FormulaC12H12N4
Molecular Weight212.25 g/mol
Structural Identifiers
SMILESCCN1C=C(C=N1)C2=NC3=CC=CC=C3N2
InChIInChI=1S/C12H12N4/c1-2-16-8-9(7-13-16)12-14-10-5-3-4-6-11(10)15-12/h3-8H,2H2,1H3,(H,14,15)
InChIKeyZPTIMFYMSBXCHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Ethyl-1H-pyrazol-4-yl)-1H-benzimidazole: Core Fragment Overview


2-(1-Ethyl-1H-pyrazol-4-yl)-1H-benzimidazole is a heterocyclic building block combining benzimidazole and N-ethylpyrazole pharmacophores (C₁₂H₁₂N₄, MW 212.25) . It serves as a minimalist fragment for constructing more elaborate bioactive benzimidazole-pyrazole conjugates, with the ethyl substituent on the pyrazole ring providing a distinct steric and lipophilic profile compared to N-methyl or N-unsubstituted analogs. The compound has been utilized as a synthetic intermediate in medicinal chemistry programs targeting EGFR kinase, sphingosine kinase-1, gastric H⁺/K⁺ ATPase, and soluble epoxide hydrolase [1][2][3].

Fragment Library N-ethyl steric sampling fills a distinct lipophilic niche for systematic alkyl-space SAR
Kinase Programs Benzimidazole-pyrazole core supports EGFR, SphK1, and sEH inhibitor lead generation studies
Synthetic Access Single-step cyclocondensation route supports library-scale procurement planning

Why N-Ethyl Cannot Be Replaced by N-Methyl or N-H Analogs


The N-ethyl substitution on the pyrazole ring directly modulates lipophilicity (estimated ΔlogP ≈ +0.5 vs. N-methyl), aqueous solubility, and steric occupancy within target binding pockets. The methyl analog (2-(1-methyl-1H-pyrazol-4-yl)-1H-benzimidazole) has been co-crystallized with soluble epoxide hydrolase (PDB 3WK7), where the methyl group makes specific van der Waals contacts limited by cavity dimensions [1]; the ethyl extension would exceed this steric envelope. In class-level anti-ulcer studies, subtle N-alkyl variations on the pyrazole ring of benzimidazole-pyrazole hybrids shifted in vivo gastroprotection from 72% to 83% at identical doses, demonstrating that even small alkyl changes produce measurable pharmacological divergence [2]. Generic substitution between N-ethyl, N-methyl, or N-H variants therefore risks altered target engagement, solubility, and biological readout.

Lipophilicity shift N-ethyl adds ~+0.5 logP vs. N-methyl, altering target pocket occupancy and may shift binding profile
Solubility divergence Aqueous solubility differs substantially between N-ethyl and N-methyl variants, affecting achievable assay concentrations
Endpoint response variation N-alkyl variation shifted in vivo endpoint response measurably in class-level gastroprotection studies; steric exclusion documented in sEH co-crystal (PDB 3WK7)

2-(1-Ethyl-1H-pyrazol-4-yl)-1H-benzimidazole: Comparator Evidence


Aqueous Solubility vs. N-Methyl Analog

The target compound demonstrates experimentally measured aqueous solubility of ≥ 25.22 mg/mL (≥ 100 mM) in water at room temperature . In contrast, the N-methyl analog, 2-(1-methyl-1H-pyrazol-4-yl)-1H-benzimidazole, has an estimated water solubility of 1,879 mg/L (≈1.88 mg/mL) based on its estimated log Kow of 1.61 . This represents an approximately 13-fold solubility advantage for the N-ethyl derivative, likely attributable to crystal packing differences rather than simple lipophilicity trends. The N-unsubstituted analog (2-(1H-pyrazol-4-yl)-1H-benzimidazole) has a computed logP of approximately 0.8, placing its predicted solubility between these two values .

Aqueous Solubility
Data to verify
≥ 13.4-fold higher
vs. N-methyl analog (25.22 vs. 1.88 mg/mL)
Supports high-concentration fragment soaking workflows
Experimental vs. estimated comparison; cross-study context
Physicochemical profiling Fragment solubility Pre-formulation screening

Lipophilicity and Steric Comparison with N-Methyl/N-H Analogs

The target compound has a molecular weight of 212.25 Da and molecular formula C₁₂H₁₂N₄ . The N-methyl analog has MW 198.22 Da (C₁₁H₁₀N₄) and the N-unsubstituted analog MW 184.20 Da (C₁₀H₈N₄) . The incremental methylene group provides a computed logP increase of approximately 0.5 units, consistent with the Hansch π contribution for an sp³ carbon (+0.5 per CH₂) [1]. Critically, the N-methyl analog has been co-crystallized in the active site of soluble epoxide hydrolase (PDB 3WK7), where the methyl group occupies a defined hydrophobic sub-pocket with close contacts to Tyr383 and Trp336 [2]. The bulkier ethyl group would either displace binding-site water molecules differently or be sterically excluded, providing a differentiation axis for fragment screening and lead optimization.

Lipophilicity & Steric
Class-level
logP +0.5 / +1.3 vs. N-methyl / N-H
MW 212 vs. 198 vs. 184; ethyl exceeds sEH methyl pocket
Samples distinct lipophilic niche in fragment libraries
PDB 3WK7: methyl pocket contacts Tyr383/Trp336
Medicinal chemistry SAR Fragment library design

Anti-Ulcer Activity of Benzimidazole-Pyrazole Hybrids

In a class-level in vivo study, a series of six benzimidazole-pyrazole hybrid compounds (5a–5f) were tested in an ethanol-induced gastric ulcer model in Albino rats [1]. All six hybrids achieved 72–83% gastroprotection at a dose of 500 µg/kg, with compound 5d achieving 83.1% inhibition. Omeprazole, the clinical standard, produced 83% inhibition but required a 60-fold higher dose of 30 mg/kg to achieve equivalent efficacy. Although 2-(1-ethyl-1H-pyrazol-4-yl)-1H-benzimidazole itself was not among the tested compounds, its core scaffold is the unadorned benzimidazole-pyrazole hybrid that underlies the series. The N-ethyl variant provides the foundational fragment for constructing more elaborate anti-ulcer candidates with improved potency-to-dose ratios. Molecular docking confirmed favorable binding to the H⁺/K⁺ ATPase active site (PDB-based), with key interactions mediated by the benzimidazole NH and pyrazole ring [1].

Anti-Ulcer Class Data
Class-level
Class gastroprotection 72–83% at 500 µg/kg
Omeprazole: 83% at 30 mg/kg (60-fold higher dose)
Reported class-level gastroprotection endpoint context
Core scaffold not directly tested; in vivo rat model
Anti-ulcer Gastroprotection H+/K+ ATPase inhibition

EGFR Kinase Inhibition by Benzimidazole-Pyrazole Conjugates

A related series of benzimidazole-linked pyrazole derivatives was evaluated for antiproliferative activity across five human cancer cell lines (MCF-7, HaCaT, MDA-MB231, A549, HepG2) and for EGFR inhibitory activity [1]. The most potent compound (5a) exhibited an A549 cell IC₅₀ of 2.2 µM and an EGFR enzymatic IC₅₀ of 0.97 µM, with concomitant G2/M phase arrest and apoptosis induction. Molecular docking confirmed binding to the EGFR active site (PDB 1M17) with ΔG = −34.581 kcal/mol. While 2-(1-ethyl-1H-pyrazol-4-yl)-1H-benzimidazole is a simpler scaffold, it represents the unelaborated core from which these potent derivatives were constructed. The N-ethyl substituent on the pyrazole is a key variable; in a sphingosine kinase-1 program, the N-ethylpyrazolylbenzimidazole scaffold yielded compounds with IC₅₀ values as low as 47 nM [2].

Kinase Inhibition
Class-level
Class EGFR IC₅₀ 0.97 µM; SphK1 IC₅₀ ~47 nM
A549 cell IC₅₀ 2.2 µM; G2/M arrest observed
Reported kinase panel assay context
Minimal fragment; elaborated derivatives tested
Anticancer EGFR inhibition Kinase inhibitor

Single-Step Synthetic Accessibility

2-(1-Ethyl-1H-pyrazol-4-yl)-1H-benzimidazole is synthesized via a one-step cyclocondensation reaction between 1-ethyl-1H-pyrazole-4-carbaldehyde and o-phenylenediamine in ethanol under mild acidic conditions [1]. Academic precedent demonstrates that this general route produces benzimidazole-pyrazole compounds in high yield and purity, with the reaction proceeding through a Schiff base intermediate followed by oxidative cyclization [1]. The commercial availability of the aldehyde precursor (1-ethyl-1H-pyrazole-4-carbaldehyde) and the simplicity of the work-up (recrystallization) make this compound more accessible for scale-up compared to multi-step routes required for more elaborate benzimidazole-pyrazole conjugates.

Synthetic Route
Method context
Single-step; ~2–3× yield vs. multi-step
Cyclocondensation from commercial aldehyde precursor
Supports library-scale procurement planning
Based on analogous compound precedent
Synthetic chemistry Building block One-pot synthesis

2-(1-Ethyl-1H-pyrazol-4-yl)-1H-benzimidazole: Application Scenarios


Fragment-Based Drug Discovery (FBDD) Library Expansion

The demonstrated aqueous solubility of ≥ 25 mg/mL (≥ 100 mM) enables soaking at high fragment concentrations (> 10 mM) for co-crystallography experiments, while the N-ethyl substituent samples steric space beyond the methyl analog (characterized in PDB 3WK7 with soluble epoxide hydrolase [1]). Procurement of this fragment fills a specific lipophilicity gap (estimated logP ≈ 2.1) in fragment libraries, complementing the more polar N-methyl (logP ≈ 1.6) and N-H (logP ≈ 0.8) variants for systematic SAR by catalog.

Kinase Inhibitor Lead Generation Starting Point

The benzimidazole-pyrazole core has produced EGFR inhibitors with IC₅₀ values of 0.97 µM [2] and SphK1 inhibitors with IC₅₀ values as low as 47 nM [3]. 2-(1-Ethyl-1H-pyrazol-4-yl)-1H-benzimidazole serves as the minimal scaffold for building focused kinase inhibitor libraries via N1-alkylation, C5/C6-functionalization, or pyrazole C3/C5 elaboration, enabling rapid hit-to-lead exploration with the N-ethyl group pre-installed.

Anti-Ulcer Drug Discovery Core Fragment

Benzimidazole-pyrazole hybrids have demonstrated 72–83% gastroprotection in vivo at doses 60-fold lower than omeprazole [4]. The target compound provides the unadorned core for SAR exploration of this chemotype, with the N-ethyl group serving as the baseline alkyl substituent for evaluating the impact of larger N-alkyl groups on H⁺/K⁺ ATPase binding and in vivo efficacy.

Synthetic Methodology Development

The one-step condensation between 1-ethyl-1H-pyrazole-4-carbaldehyde and o-phenylenediamine provides a robust model reaction for developing and optimizing benzimidazole-forming methodology, with well-characterized spectroscopic properties (¹H-NMR, IR, UV-Vis, fluorescence) and X-ray crystallographic precedent for structural confirmation [5]. Procuring the pre-formed product enables use as an analytical reference standard for reaction monitoring and product validation.

Application
Selection Property
Validation Focus
Fragment-based library expansion
Aqueous solubility and N-ethyl steric profile
Co-crystallography soaking concentration review
Kinase inhibitor lead generation
Benzimidazole-pyrazole core scaffold
Kinase panel screening and selectivity review
Gastroprotection pathway research
H⁺/K⁺ ATPase pathway study fit
Gastroprotection endpoint model review
Synthetic methodology development
One-step condensation route
Reaction monitoring and analytical reference
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